

A Technical Guide to the Solubility of 4-Hydroxy-2-methylquinoline

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Compound of Interest

Compound Name: **4-Hydroxy-2-methylquinoline**

Cat. No.: **B359612**

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of **4-Hydroxy-2-methylquinoline** (also known as 2-methyl-4-quinolinol). Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on providing a detailed experimental protocol for researchers to determine these values. Additionally, a qualitative summary of its solubility is presented based on available information.

Introduction to 4-Hydroxy-2-methylquinoline

4-Hydroxy-2-methylquinoline is a heterocyclic compound with the chemical formula $C_{10}H_9NO$. It is a derivative of quinoline and is of interest in medicinal chemistry and pharmaceutical development due to the prevalence of the quinoline scaffold in a wide range of biologically active compounds. Understanding its solubility is a critical first step in the development of any potential therapeutic agent, as solubility significantly impacts bioavailability, formulation, and routes of administration.

Qualitative Solubility Profile

Based on available chemical database information, **4-Hydroxy-2-methylquinoline** is described as having the following qualitative solubility characteristics:

- Water: Slightly soluble[1][2][3][4]

- Dimethyl Sulfoxide (DMSO): Slightly soluble[5]
- Methanol: Slightly soluble[5]

A comprehensive, quantitative analysis of its solubility in a wide range of organic solvents at various temperatures is not readily available in published literature. Therefore, experimental determination is necessary to establish a detailed solubility profile.

Quantitative Solubility Data

As of the latest literature review, specific quantitative solubility data for **4-Hydroxy-2-methylquinoline** in various organic solvents has not been extensively reported. The following table is provided as a template for researchers to populate with their experimentally determined data.

Solvent	Temperature (°C)	Solubility (g/100 g solvent)	Solubility (mol/L)	Mole Fraction (x)
e.g., Ethanol	e.g., 25			
e.g., Acetone	e.g., 25			
e.g., Ethyl Acetate	e.g., 25			
e.g., Dichloromethane	e.g., 25			
e.g., Acetonitrile	e.g., 25			
e.g., Toluene	e.g., 25			
e.g., Heptane	e.g., 25			

Experimental Protocols for Solubility Determination

The following is a detailed protocol for determining the solubility of **4-Hydroxy-2-methylquinoline** using the widely accepted isothermal shake-flask method, followed by

quantification using High-Performance Liquid Chromatography (HPLC). This method is a reliable approach for obtaining thermodynamic solubility.

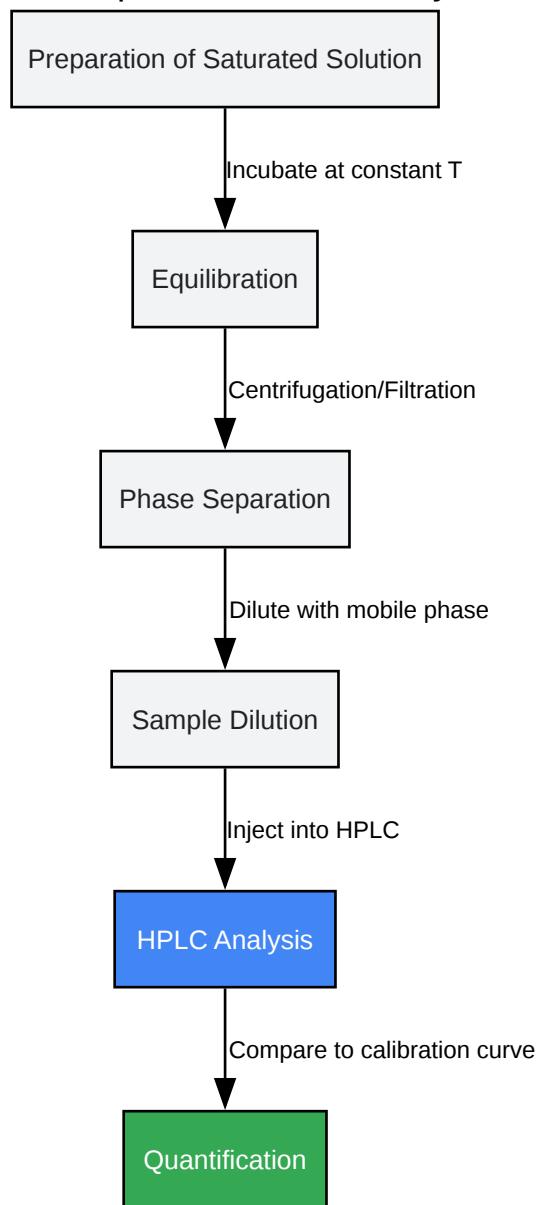
4.1. Materials and Equipment

- **4-Hydroxy-2-methylquinoline** (high purity)
- Selected solvents (analytical grade or higher)
- Analytical balance
- Spatula
- Glass vials with screw caps
- Orbital shaker with temperature control
- Syringe filters (e.g., 0.22 μ m PTFE)
- Syringes
- Volumetric flasks and pipettes
- HPLC system with a UV detector
- Appropriate HPLC column (e.g., C18)

4.2. Experimental Workflow

The overall workflow for the experimental determination of solubility is depicted below.

Workflow for Experimental Solubility Determination

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Caption: Workflow for solubility determination.

4.3. Step-by-Step Procedure

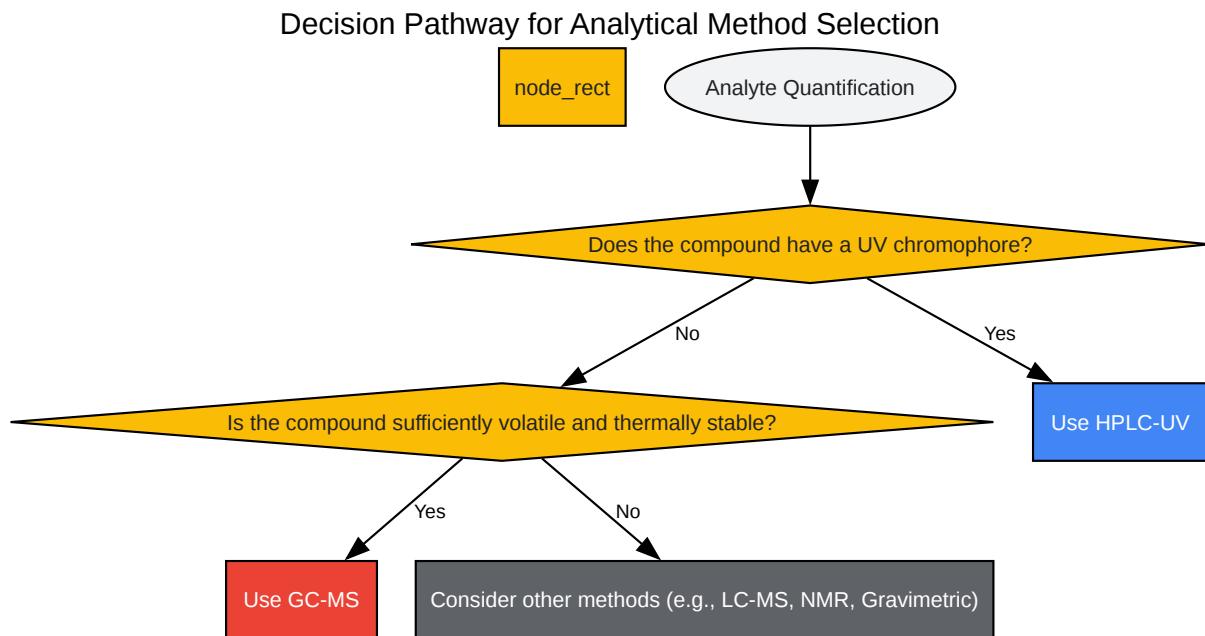
- Preparation of Saturated Solutions:
 - Add an excess amount of solid **4-Hydroxy-2-methylquinoline** to a series of vials. The presence of undissolved solid is crucial to ensure saturation.

- Add a known volume or mass of the desired solvent to each vial.
- Securely cap the vials to prevent solvent evaporation.
- Equilibration:
 - Place the vials in an orbital shaker with precise temperature control (e.g., 25 °C, 37 °C).
 - Agitate the vials for a sufficient duration to allow the system to reach equilibrium. A period of 24 to 48 hours is typically recommended.
- Phase Separation:
 - Once equilibrium is reached, remove the vials from the shaker and allow the excess solid to settle.
 - Carefully withdraw a sample of the supernatant using a syringe.
 - Immediately filter the sample through a syringe filter (e.g., 0.22 µm) to remove any undissolved microparticles. This step is critical to avoid overestimation of solubility.
- Sample Preparation for Analysis:
 - Accurately dilute a known volume or mass of the clear filtrate with a suitable solvent (often the mobile phase for HPLC) in a volumetric flask. The dilution factor should be chosen to ensure the final concentration falls within the linear range of the calibration curve.
- Preparation of Calibration Standards:
 - Prepare a series of standard solutions of **4-Hydroxy-2-methylquinoline** of known concentrations in the chosen analytical solvent.
 - Analyze these standards using HPLC to generate a calibration curve of peak area versus concentration.
- HPLC Analysis:
 - Inject the diluted samples and the calibration standards into the HPLC system.

- A typical starting point for a reversed-phase HPLC method could be:
 - Column: C18, 4.6 x 150 mm, 5 µm
 - Mobile Phase: A mixture of acetonitrile and water (the ratio should be optimized to achieve a good peak shape and retention time).
 - Flow Rate: 1.0 mL/min
 - Detection Wavelength: The wavelength of maximum absorbance for **4-Hydroxy-2-methylquinoline** (this should be determined by a UV scan).
 - Injection Volume: 10-20 µL
- Quantification:
 - Determine the peak area of **4-Hydroxy-2-methylquinoline** in the chromatograms of the diluted samples.
 - Using the calibration curve, calculate the concentration of the diluted sample.
 - Apply the dilution factor to determine the concentration of the original saturated solution. This value represents the solubility of **4-Hydroxy-2-methylquinoline** in the tested solvent at the specified temperature.

Logical Pathway for Method Selection

The choice of analytical technique for quantification depends on the properties of the analyte and the available instrumentation. The following diagram illustrates a logical decision-making process.

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Caption: Decision pathway for analytical method selection.

Conclusion

While there is a notable absence of comprehensive quantitative solubility data for **4-Hydroxy-2-methylquinoline** in the scientific literature, this guide provides researchers with a robust experimental framework to generate this critical information. The detailed shake-flask protocol coupled with HPLC analysis is a gold-standard method for accurately determining the thermodynamic solubility of this compound in a variety of solvents. The resulting data will be invaluable for advancing research and development involving **4-Hydroxy-2-methylquinoline**, particularly in the fields of medicinal chemistry and pharmaceutical sciences.

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